Picomolar ROCK2 Potency and Isoform Selectivity Outperforms First-Generation ROCK Inhibitors
Chroman 1 dihydrochloride inhibits ROCK2 with an IC50 of 1 pM and ROCK1 with an IC50 of 52 pM in a HotSpot kinase assay, demonstrating ~52-fold selectivity for ROCK2 over ROCK1 [1]. In contrast, the widely used inhibitor Y-27632 exhibits IC50 values of 46 nM for ROCK2 and 71 nM for ROCK1, equating to a >46,000-fold lower potency on ROCK2 relative to Chroman 1 . The clinically approved fasudil (HA-1077) inhibits ROCK with an IC50 of 10.7 µM, reflecting a 10,700,000-fold lower potency compared to Chroman 1 [2].
| Evidence Dimension | Enzymatic IC50 for ROCK2 |
|---|---|
| Target Compound Data | 1 pM |
| Comparator Or Baseline | Y-27632: 46 nM; Fasudil: 10.7 µM |
| Quantified Difference | Chroman 1 is 46,000-fold more potent than Y-27632 and 10,700,000-fold more potent than Fasudil |
| Conditions | HotSpot kinase assay (recombinant ROCK2) |
Why This Matters
This exceptional potency enables the use of low nanomolar concentrations in cellular assays, minimizing off-target effects and solvent toxicity, and allows for unambiguous pharmacological dissection of ROCK2-specific signaling.
- [1] Chen Y, Tristan CA, Chen L, Jovanovic VM, Malley C, Chu PH, Ryu S, Deng T, Ormanoglu P, Tao D, Fang Y, Slamecka J, Hong H, LeClair CA, Michael S, Austin CP, Simeonov A, Singeç I. A versatile polypharmacology platform promotes cytoprotection and viability of human pluripotent and differentiated cells. Nat Methods. 2021 May;18(5):528-541. View Source
- [2] Davies SP, Reddy H, Caivano M, Cohen P. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochem J. 2000 Oct 1;351(Pt 1):95-105. View Source
